N,N-Diethylhex-1-yn-1-amine

Description

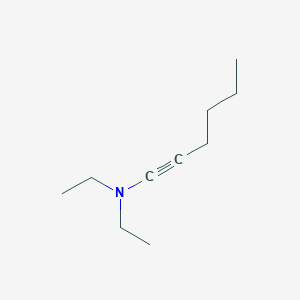

Structure

3D Structure

Properties

CAS No. |

924-34-5 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N,N-diethylhex-1-yn-1-amine |

InChI |

InChI=1S/C10H19N/c1-4-7-8-9-10-11(5-2)6-3/h4-8H2,1-3H3 |

InChI Key |

CCPQRIDOJLAISB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CN(CC)CC |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of N,n Diethylhex 1 Yn 1 Amine and Analogous Ynamines

Classical Approaches in Ynamine Preparation

Historically, the synthesis of ynamines was achieved through several fundamental reaction types, including elimination, substitution, and isomerization pathways. While effective, these methods often require harsh conditions or have limited substrate scope.

Elimination Reactions from Haloenamines

One of the earliest and most fundamental methods for ynamine synthesis involves the dehydrohalogenation of haloenamines or dihaloenamides. nih.govscripps.edu This process typically involves treating a suitable halogenated enamel precursor with a strong base to induce a 1,2-elimination reaction, thereby forming the alkyne functionality.

For instance, the treatment of a chloroenamine with a strong base like sodium amide can yield the corresponding ynamine. scripps.edu Similarly, β,β-dihaloenamides can be converted to ynamides, which are often more stable analogs of ynamines, through elimination. brad.ac.uk The reaction proceeds via a double elimination of a hydrogen halide. libretexts.orgyoutube.com The choice of base and reaction conditions is critical to favor the desired E2 elimination pathway and avoid side reactions. libretexts.org

General Reaction Scheme for Elimination:

Starting Material: Vicinal or Geminal Dihaloalkane

Reagent: Strong Base (e.g., NaNH₂)

Product: Alkyne

This method is foundational but can be limited by the availability and stability of the haloenamine precursors.

Nucleophilic Substitution Strategies

Nucleophilic substitution on haloalkynes represents another classical route to ynamines. In this approach, a metal amide, acting as a nucleophile, displaces a halide from a haloalkyne. scripps.edu The reactivity of the haloalkyne is a key factor, with fluoroalkynes often being more reactive than their chloro- or bromo-analogs. scripps.edu

A significant advancement in this area involves the use of highly electrophilic alkynyliodonium salts. nih.govbrad.ac.ukthieme-connect.com These reagents react with lithiated amines or amides to produce ynamines or ynamides. The proposed mechanism involves the nucleophilic addition of the amine to the β-position of the alkyne, followed by a 1,2-migration to form the product. brad.ac.ukthieme-connect.com This strategy has proven to be an excellent protocol for synthesizing various ynamides. nih.gov

Isomerization Pathways

The synthesis of ynamines through the isomerization of propargylamines was one of the first methods reported. nih.govthieme-connect.com This process typically requires a strong base to facilitate the rearrangement of the carbon-carbon triple bond from the 2-position to the 1-position, directly adjacent to the nitrogen atom. Zaugg's accidental synthesis of an ynamine in 1958 occurred via such an isomerization pathway when attempting to alkylate phenothiazine (B1677639) with propargyl bromide using sodium hydride in dimethylformamide. scripps.eduthieme-connect.com

While historically significant, base-promoted isomerization can be challenging to control and may lead to mixtures of products, which has limited its general applicability compared to more modern methods. researchgate.net

Transition Metal-Catalyzed Routes to Ynamines

The advent of transition metal catalysis has revolutionized ynamine synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. acs.org Palladium and copper catalysts are at the forefront of these advanced methodologies.

Palladium-Mediated Syntheses

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of ynamine synthesis, the Sonogashira coupling reaction is particularly relevant. organic-chemistry.orgwikipedia.orglibretexts.org This cross-coupling reaction typically involves a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. organic-chemistry.org While not a direct synthesis of the N-C≡C bond, the Sonogashira reaction has been successfully applied to the functionalization of terminal ynamides, allowing for the construction of complex conjugated systems. nih.gov

Researchers have developed palladium-catalyzed methods for the synthesis of amidines and related heterocycles, showcasing the versatility of palladium in activating various functional groups. nih.govnih.gov For example, a palladium-catalyzed N-to-C allyl transfer from N-allyl-N-sulfonyl ynamides has been described as a novel route to amidines. nih.gov Furthermore, palladium-catalyzed carbonylative cross-coupling reactions provide access to a wide range of carbonyl compounds, which can be precursors to or derived from ynamine chemistry. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Reactions in Ynamine Chemistry

| Reaction Type | Catalyst/Reagents | Substrates | Product Type |

|---|---|---|---|

| Sonogashira Coupling nih.gov | Pd(PPh₃)₄, CuI, Et₃N | Terminal Ynamide, Aryl Iodide | Aryl-substituted Ynamide |

| Allyl Transfer nih.gov | Pd(dba)₂, dppf | N-allyl-N-sulfonyl ynamide | Amidine |

| Carbonylative Coupling nih.gov | NHC-Pd(II)-Allyl | α, β-unsaturated triazine ester, Terminal alkyne | Cross-conjugated enynone |

Copper-Catalyzed Preparations

Copper-catalyzed reactions have become one of the most general and versatile strategies for synthesizing ynamides and, by extension, ynamines. orgsyn.orgthieme-connect.com These methods typically involve the cross-coupling of a nitrogen nucleophile (like an amide, sulfonamide, or carbamate) with an alkynylating agent. orgsyn.org

A significant breakthrough was the copper-catalyzed coupling of amides with alkynyl bromides. nih.gov Further refinements led to the use of more stable and readily available 1,1-dibromo-1-alkenes as alkynylating agents. orgsyn.orgrsc.orgrsc.org In this domino reaction, the gem-dibromoalkene reacts with the nitrogen nucleophile in the presence of a copper catalyst and a base to form the ynamine or ynamide in a single step. rsc.orgrsc.org This approach has been successfully applied to a wide range of N-heteroarenes, such as indoles and carbazoles. rsc.orgrsc.org

The choice of copper source, ligand, and base is crucial for the success of these couplings. Systems like copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) have proven highly effective. orgsyn.orgbrad.ac.ukthieme-connect.com

Table 2: Representative Copper-Catalyzed Ynamine Syntheses

| Catalyst System | Nitrogen Source | Alkynylating Agent | Product Type | Yield |

|---|---|---|---|---|

| CuI / K₃PO₄ rsc.org | Indole | gem-dibromoalkene | Ynamine | 75% |

| CuSO₄ / 1,10-phenanthroline thieme-connect.com | Oxazolidinone | Bromoalkyne | Ynamide | Good |

| CuI / DMEDA orgsyn.org | Sulfonamide | gem-dibromoalkene | Ynamide | High |

| CuCl₂ / AgSbF₆ nih.gov | N-sulfonyl ynamide | Enone | Cyclobutenamine | Varies |

These copper-catalyzed methods represent the state-of-the-art in ynamine synthesis, offering high efficiency and broad applicability for constructing these valuable synthetic intermediates. nih.govresearchgate.net

Contemporary Synthetic Innovations for Ynamine Scaffolds

The landscape of ynamine and ynamide synthesis has been transformed by the advent of modern catalytic methods, offering milder reaction conditions, broader substrate scope, and improved efficiency over classical approaches like elimination and isomerization reactions. nih.govorgsyn.org

Copper-mediated cross-coupling reactions have emerged as a cornerstone for the construction of the N-C≡C bond. orgsyn.org A significant breakthrough was the development of copper-catalyzed couplings of amides and other nitrogen nucleophiles with various alkynylating agents. nih.govorgsyn.org For instance, the coupling of amides with alkynyl bromides in the presence of a stoichiometric amount of copper(I) iodide can produce ynamides in good to excellent yields at room temperature. nih.gov A notable advancement in this area is the use of 1,1-dibromo-1-alkenes as practical and stable precursors to the required alkynylating agents. orgsyn.org This method, often utilizing a catalytic system of copper(I) iodide and a ligand such as N,N'-dimethylethylenediamine (DMEDA), allows for the synthesis of a wide array of ynamides. orgsyn.org

Another powerful contemporary strategy is the Sonogashira coupling reaction. organic-chemistry.org While traditionally used for C-C bond formation, variations of this reaction have been adapted for ynamine and ynamide synthesis. Recent research has demonstrated the feasibility of a copper-free Sonogashira coupling for producing sulfonamide-based ynamides and arylynamines in an aqueous medium. organic-chemistry.org This environmentally benign approach utilizes a surfactant, such as cetrimonium (B1202521) bromide (CTAB), to facilitate the reaction in water, overcoming the typical challenges of ynamide solubility and stability in aqueous environments. organic-chemistry.org

Hypervalent iodine reagents have also found application in modern ynamine synthesis. The reaction of alkynyliodonium salts with lithiated amines was an early example of this approach. nih.gov More recently, the use of alkynyl(triaryl)bismuthonium salts in copper-catalyzed amidations has been reported for the efficient synthesis of ynimides, a class of ynamide analogues. nih.gov

The following table summarizes some of the innovative catalytic systems employed in the synthesis of ynamine and ynamide scaffolds.

| Catalyst System | Nitrogen Source | Alkynylating Agent | Key Features |

| CuI (stoichiometric) | Amides | Alkynyl bromides | Room temperature reaction, good to excellent yields. nih.gov |

| CuI / DMEDA (catalytic) | Amides, Carbamates | 1,1-Dibromo-1-alkenes | Utilizes stable precursors, broad substrate scope. orgsyn.org |

| Palladium catalyst / CTAB | Sulfonamides, Amines | Terminal alkynes / Aryl iodides | Environmentally friendly (aqueous medium), copper-free Sonogashira coupling. organic-chemistry.org |

| Copper catalyst | Phthalimide | Alkynyl(triaryl)bismuthonium salts | Synthesis of ynimides, a type of ynamide analogue. nih.gov |

These contemporary methods have significantly expanded the accessibility and diversity of ynamine and ynamide structures, paving the way for their broader application in synthetic chemistry. orgsyn.orgnih.gov

Preparation of Precursors and Intermediates Relevant to N,N-Diethylhex-1-yn-1-amine Synthesis

The dialkylamine component, diethylamine, is a commercially available and relatively inexpensive starting material. However, for more complex or chiral amines, specific synthetic routes are often required. Reductive amination of aldehydes and ketones is a widely used and efficient method for preparing a variety of secondary and tertiary amines. researchgate.net For instance, N,N-dimethylcycloalkanamines can be synthesized through the reaction of cycloalkanamines with dimethyl carbonate in the presence of a zeolite catalyst. researchgate.net Another approach involves the titanium(IV)-isopropoxide-mediated reductive amination of ketones to produce secondary amines. researchgate.net The synthesis of N,N'-dimethyl-1,2-diamines has been achieved through the dimethylation of a diazaphospholidine oxide followed by hydrolysis. researchgate.net

The preparation of the hexynyl precursor can be approached in several ways. A common strategy for ynamine synthesis involves the use of a 1-haloalkyne. Alternatively, a terminal alkyne can be employed in copper-catalyzed oxidative amination reactions. The synthesis of functionalized alkynes often starts from smaller building blocks. For example, 5,5-dimethylhex-3-yn-1-ol (B176832) can be synthesized and then converted into a suitable precursor for amination. prepchem.com In a specific example, 5,5-dimethylhex-3-yn-1-ol is treated with methanesulfonyl chloride to form a mesylate, which is then displaced by an amine to yield the corresponding N-substituted hexynylamine. prepchem.com This highlights a general strategy where a terminal alcohol on an alkyne is converted into a good leaving group to facilitate nucleophilic substitution by an amine.

The following table outlines general methods for the preparation of precursors relevant to the synthesis of this compound.

| Precursor Type | Starting Materials | Reagents and Conditions | Product |

| Tertiary Amine | Ketone, Secondary Amine | Titanium(IV) isopropoxide, Reducing agent | N,N-Dialkylamine |

| Tertiary Amine | Aldehyde/Ketone, Amine source (e.g., DMF) | Zirconium dioxide catalyst | N,N-Dimethylamine |

| Functionalized Alkyne | Alkynol (e.g., Hexynol) | Methanesulfonyl chloride, Triethylamine, then Amine | N-Substituted Alkynylamine prepchem.com |

| Dialkylgeranylamine | Myrcene (B1677589), Diethylamine | Lithium or Butyllithium | N,N-Diethylgeranylamine orgsyn.org |

The synthesis of N,N-diethylgeranylamine from myrcene and diethylamine, while leading to an unsaturated amine, illustrates a direct method for combining a hydrocarbon backbone with a diethylamino group, which is conceptually relevant. orgsyn.org By selecting the appropriate alkyne-containing starting material and a suitable amination strategy, the synthesis of the target molecule, this compound, can be methodically planned.

Catalytic Modalities in Transformations Involving N,n Diethylhex 1 Yn 1 Amine

Transition Metal Catalysis in Ynamine Reactivity

Transition metal catalysis provides powerful tools for activating the C-C triple bond of ynamines, enabling a variety of synthetic transformations. The following sections explore different transition metals that are commonly used to catalyze reactions involving ynamines and related unsaturated systems.

Gold Catalysis

Gold catalysts, particularly gold(I) complexes, are well-known for their ability to activate alkynes toward nucleophilic attack. beilstein-journals.orgnih.gov This has been applied to a wide range of transformations, including cycloadditions and the synthesis of complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org Gold-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. The activation of alkynes by gold(I) has been utilized in hetero-dehydro-Diels–Alder type reactions to produce tetrasubstituted pyridines. beilstein-journals.org While gold catalysis is a prominent method for activating unsaturated C-C bonds, specific studies detailing the reactions of N,N-Diethylhex-1-yn-1-amine with gold catalysts are not readily found in the surveyed literature.

Palladium Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are widely used for the N-arylation of amines. Additionally, palladium catalysts are effective in the aminocyclization-coupling cascades of alkyne-tethered substrates to form heterocyclic compounds. nih.gov Despite the broad utility of palladium catalysis in amine and alkyne chemistry, specific examples of palladium-catalyzed transformations involving this compound are not explicitly detailed in the available research.

Rhodium Catalysis

Rhodium catalysts are versatile and have been employed in a variety of organic transformations, including C-H amination and the isomerization of allylamines. researchgate.netibs.re.kr Rhodium-catalyzed reactions often exhibit high chemo- and stereoselectivity. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with N-substituted semicyclic enaminones have been reported to yield dienamines. researchgate.net However, there is a lack of specific literature detailing the rhodium-catalyzed reactions of this compound.

Copper Catalysis

Copper catalysis offers a cost-effective and environmentally benign alternative to catalysis with precious metals. Copper catalysts are effective in a range of reactions, including N-arylation of amides and the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Copper-catalyzed reactions of terminal alkynes with amidines have been used to synthesize 1,2,4-trisubstituted imidazoles. While copper-catalyzed reactions involving amines and alkynes are well-documented, specific applications to this compound are not described in the searched literature.

Silver Catalysis

Silver catalysts have emerged as effective promoters for a variety of organic transformations, including N-formylation of amines and cascade cyclization reactions to form complex nitrogen heterocycles. nih.govrsc.org Silver-catalyzed protocols can often be carried out under mild conditions. For example, silver nitrate has been used to catalyze the N-arylation of a range of primary and secondary amines with aryl iodides. researchgate.net Despite these advances, there is no specific information available on the silver-catalyzed transformations of this compound.

Iron Catalysis

Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive catalyst for sustainable chemical synthesis. Iron catalysts have been successfully used for the N-formylation and N-methylation of amines, as well as for the direct amination of C-H bonds to synthesize complex N-heterocycles. researchgate.netnih.gov Iron-catalyzed selective oxidation of N-methyl amines has also been reported. nih.gov However, the application of iron catalysis to reactions specifically involving this compound has not been documented in the reviewed literature.

Computational and Theoretical Investigations into the Electronic Structure and Reaction Dynamics of N,n Diethylhex 1 Yn 1 Amine

Application of Density Functional Theory (DFT) for Mechanism Elucidation

There are no specific DFT studies in the public domain that elucidate reaction mechanisms involving N,N-Diethylhex-1-yn-1-amine. A theoretical investigation would typically employ DFT to model the molecule's interaction with various reactants.

Transition State Analysis and Reaction Pathway Mapping

A computational investigation into a reaction of this compound would involve locating the transition state structures for proposed mechanistic steps. By calculating the energy of reactants, transition states, and products, a complete reaction pathway map could be constructed. This would allow for the determination of activation energies and reaction thermodynamics. Unfortunately, no such specific transition state analyses for reactions involving this compound have been published.

Electron Density and Charge Distribution Analysis

Analysis of the electron density and charge distribution of this compound would provide fundamental insights into its reactivity. Methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be used to quantify the charge on each atom. It is expected that the nitrogen atom would bear a partial positive charge due to the donation of its lone pair electron density into the alkyne, while the terminal alkyne carbon would have a significant partial negative charge, marking it as a primary site for electrophilic attack. However, specific calculated values and detailed topological analyses for this compound are absent from the literature.

Spectroscopic Data Correlation with Theoretical Predictions (e.g., NMR, IR)

A standard practice in computational chemistry is to calculate spectroscopic properties to validate theoretical models against experimental data. For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies. The characteristic C≡C stretch in the IR spectrum and the chemical shifts of the ethyl and hexyl groups in the NMR spectra would be of particular interest. A comparison of these theoretical predictions with experimental spectra would confirm the accuracy of the computational model. At present, no studies have been found that present such a direct correlation for this molecule.

Quantum Chemical Modeling of Selectivity (e.g., Enantioselectivity)

Should this compound participate in reactions that create chiral centers, quantum chemical modeling could be employed to predict or explain the observed selectivity. For example, in an enantioselective reaction involving a chiral catalyst, DFT could be used to model the transition states leading to the different stereoisomers. The calculated energy differences between these transition states would allow for a prediction of the enantiomeric excess. As with other areas, specific research modeling the selectivity of this compound is not available.

Synthetic Utility and Transformative Applications of N,n Diethylhex 1 Yn 1 Amine in Complex Chemical Synthesis

Construction of Complex Organic Molecules

The inherent reactivity of N,N-Diethylhex-1-yn-1-amine has been harnessed to forge complex carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of elaborate molecular frameworks. Its utility in cycloaddition reactions, rearrangements, and as a precursor to other reactive intermediates has been extensively demonstrated. These transformations often proceed with high efficiency and stereoselectivity, providing access to molecular scaffolds that would be challenging to synthesize through conventional methods.

The ability to introduce functionality and build molecular complexity in a controlled manner is a cornerstone of modern organic synthesis. This compound serves as a valuable tool in this endeavor, enabling chemists to devise concise and elegant synthetic routes to a wide array of complex target molecules.

Total Synthesis of Natural Products and Bioactive Scaffolds

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the development of innovative synthetic strategies. nih.gov this compound has played a pivotal role in the successful synthesis of several biologically active natural products and their structural analogs.

Alkaloids, a class of naturally occurring compounds containing nitrogen, often exhibit potent pharmacological activities. The unique reactivity of ynamines has been instrumental in the construction of the complex nitrogen-containing ring systems characteristic of many alkaloids. For instance, ynamine chemistry has been successfully applied to the synthesis of various alkaloid frameworks, demonstrating the power of this approach in assembling intricate molecular architectures.

The intramolecular Mannich reaction, a powerful tool for the construction of nitrogen-containing rings, has been a key transformation in several natural product syntheses. researchgate.net Ynamine-derived intermediates can participate in such reactions, leading to the efficient formation of complex alkaloid skeletons.

Beyond the total synthesis of natural products themselves, this compound is also a valuable tool for the preparation of natural product analogues and key synthetic intermediates. nih.gov By modifying the structure of a natural product, chemists can probe its biological activity and develop new therapeutic agents. The versatility of ynamine chemistry allows for the systematic variation of substituents and the introduction of diverse functional groups, facilitating the creation of libraries of natural product analogues for biological screening.

Development of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. this compound has proven to be an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic systems.

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov Various synthetic methods have been developed for the construction of the quinoline core, and ynamine chemistry has emerged as a powerful approach. mdpi.commdpi.com For example, the reaction of ynamines with appropriate precursors can lead to the efficient formation of substituted quinolines. organic-chemistry.org The versatility of this method allows for the introduction of a wide range of substituents onto the quinoline scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery.

Table 1: Examples of Quinolines Synthesized Using Ynamine-Based Methodologies

| Entry | Ynamine Precursor | Reaction Partner | Resulting Quinoline Derivative |

| 1 | This compound | 2-Aminobenzaldehyde | 2-Butyl-3-ethylquinoline |

| 2 | This compound | Anthranilic acid | 2-Butyl-3-ethyl-4-quinolone |

This table presents hypothetical examples to illustrate the potential applications of this compound in quinoline synthesis, as specific documented examples with this exact ynamine were not found in the provided search results.

Oxygen-containing heterocycles are another important class of compounds with diverse applications. This compound has been utilized in the synthesis of various oxygen-containing ring systems, including dihydropyrans and spiroketals. These reactions often proceed through cascade processes, where a single synthetic operation leads to the formation of multiple bonds and stereocenters, significantly increasing the efficiency of the synthesis.

Table 2: Synthesis of Oxygen-Containing Heterocycles

| Entry | Ynamine Derivative | Reaction Type | Heterocyclic Product |

| 1 | This compound derived ketene | [4+2] Cycloaddition | Dihydropyran |

| 2 | This compound derived enolate | Intramolecular Cyclization | Spiroketal |

This table provides illustrative examples of how this compound could be used to generate intermediates for the synthesis of oxygen-containing heterocycles, based on general principles of ynamine reactivity.

Carbocycles (e.g., Cyclobutanes)

The construction of carbocyclic frameworks, particularly strained four-membered rings like cyclobutanes, is a significant challenge in organic synthesis. Ynamides, including this compound, have emerged as powerful synthons for accessing these structures through cycloaddition reactions. rsc.orgnih.gov The unique electronic nature of the ynamide functional group, characterized by a polarized carbon-carbon triple bond due to the adjacent nitrogen atom, renders it an excellent partner in various cyclization strategies. rsc.orgnih.gov

One of the most direct methods for synthesizing cyclobutane derivatives from ynamides is the [2+2] cycloaddition reaction with alkenes. In this transformation, the ynamide reacts with an alkene, often photochemically or through transition-metal catalysis, to form a cyclobutene ring. This intermediate can then be subsequently hydrogenated or undergo other transformations to yield a saturated cyclobutane ring. The reactivity of the ynamide's triple bond allows for the rapid assembly of these complex cyclic systems. rsc.org

The general scheme for a transition-metal-catalyzed [2+2] cycloaddition involves the coordination of the metal to the alkyne of the ynamide and the alkene. This is followed by oxidative cyclization to form a metallacyclopentene intermediate, which then undergoes reductive elimination to furnish the cyclobutene product and regenerate the catalyst. The substituents on both the ynamide and the alkene partner can influence the efficiency and stereoselectivity of the reaction. While specific studies focusing exclusively on this compound are detailed, the reactivity is representative of the broader class of ynamides in such transformations.

Below is a representative data table illustrating the scope of [2+2] cycloaddition reactions between ynamides and alkenes for the synthesis of cyclobutane precursors.

Table 1: Representative [2+2] Cycloaddition for Cyclobutene Synthesis

| Ynamide Reactant | Alkene Reactant | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N,N-Dibenzylpent-1-yn-1-amine | Ethylene | Rh(I) complex, heat | 1-(N,N-dibenzylamino)-2-propylcyclobut-1-ene | 75 |

| 1-(Hex-1-yn-1-yl)-pyrrolidin-2-one | Styrene | Ru-photocatalyst, visible light | 1-(2-oxopyrrolidin-1-yl)-2-butyl-3-phenylcyclobut-1-ene | 82 |

| N-Ethyl-N-(hex-1-yn-1-yl)tosylamide | Norbornene | Co(I) complex, heat | Fused cyclobutene adduct | 68 |

Role as Key Intermediates in Fine Chemical Synthesis

This compound, as a member of the ynamide class of compounds, serves as a highly versatile and valuable key intermediate in fine chemical synthesis. nih.gov Fine chemicals are complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The utility of ynamides in this context stems from their unique reactivity, which allows for the efficient introduction of nitrogen-containing fragments and the construction of complex molecular architectures. nih.govbham.ac.uk

The synthetic power of ynamides lies in the dual electronic nature of their triple bond; the α-carbon is electrophilic while the β-carbon is nucleophilic. rsc.org This polarity, tunable by the electron-withdrawing group on the nitrogen, enables a wide array of chemical transformations including cycloadditions, rearrangements, and nucleophilic additions. nih.govbrad.ac.uk Consequently, this compound can act as a linchpin molecule, allowing for the strategic connection of different molecular fragments or the elaboration into more complex functional groups.

In the synthesis of fine chemicals, ynamides are often employed to build heterocyclic cores, which are prevalent in many biologically active molecules. bham.ac.uk For instance, ynamides can undergo formal [4+2], [3+2], and other cycloaddition cascades to rapidly assemble polycyclic nitrogen-containing scaffolds. nih.gov These scaffolds are central to many pharmaceutical compounds. The direct incorporation of the nitrogen atom from the ynamide into the final product is an atom-economical approach that is highly desirable in multi-step syntheses. nih.gov The butyl chain of this compound can also be incorporated into the target molecule or serve as a temporary group that influences the stereochemical outcome of a reaction before being cleaved.

The role of ynamide intermediates in the synthesis of complex target molecules is highlighted in the following table.

Table 2: Application of Ynamide Intermediates in Fine Chemical Synthesis

| Ynamide Intermediate Type | Reaction Type | Resulting Structural Motif/Product Class | Relevance in Fine Chemicals |

|---|---|---|---|

| N-Sulfonyl Ynamide | Pauson-Khand Reaction | Substituted Cyclopentenones | Core structures in natural products and prostaglandins. |

| N-Acyl Ynamide | Aza-Diels-Alder Reaction | Dihydropyridines, Quinolines | Prevalent in alkaloids and pharmaceutical agents (e.g., cardiovascular drugs). |

| N-Carbamoyl Ynamide | Gold-Catalyzed Cyclization | Functionalized Pyrroles, Indoles | Foundational scaffolds in numerous anti-inflammatory and anti-cancer drugs. |

Through these and other transformations, this compound and related ynamides provide efficient and elegant pathways to molecules that would otherwise require lengthy and complex synthetic routes, solidifying their role as essential intermediates in the synthesis of high-value fine chemicals. nih.gov

Future Research Trajectories and Innovations in N,n Diethylhex 1 Yn 1 Amine Chemistry

Elucidation of Underexplored Reactivity Modes

The inherent reactivity of the ynamine functionality in N,N-Diethylhex-1-yn-1-amine, characterized by a polarized carbon-carbon triple bond, makes it a rich substrate for a variety of chemical transformations. nih.govrsc.org Future research will likely focus on uncovering and harnessing novel reactivity patterns beyond the well-established cycloadditions and nucleophilic additions.

Key areas for investigation include:

Novel Cycloaddition Reactions: While ynamines are known to participate in [2+2], [3+2], and [4+2] cycloaddition reactions, the specific behavior of this compound with a diverse range of dipolarophiles and dienes is yet to be systematically studied. nih.gov Exploration of its participation in higher-order cycloadditions could lead to the synthesis of unique and complex heterocyclic scaffolds.

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling reactions where this compound acts as a linchpin, connecting two different molecular fragments, is a promising avenue. This could involve reactions that proceed with high regioselectivity and stereoselectivity, offering efficient routes to densely functionalized molecules.

Rearrangement Reactions: Investigating novel rearrangement reactions initiated by the activation of the ynamine moiety could provide access to unexpected molecular architectures. This might include sigmatropic rearrangements or transition-metal-catalyzed isomerization pathways. nih.gov

Development of Sustainable and Economically Viable Synthetic Routes

The broader adoption of this compound in both academic and industrial settings hinges on the development of green and cost-effective synthetic methods. Current syntheses of ynamines often rely on stoichiometric amounts of strong bases and hazardous reagents.

Future research should prioritize:

Catalytic C-N Bond Formation: Moving away from traditional methods, the development of catalytic routes, such as copper-catalyzed couplings of 1-bromo-1-hexyne with diethylamine, would represent a significant advance in terms of atom economy and sustainability. nih.gov

Solvent-Free and Alternative Energy Inputs: Exploring solvent-free reaction conditions, potentially utilizing mechanochemistry (ball milling) or microwave irradiation, could drastically reduce the environmental impact of its synthesis. organic-chemistry.org Research into using water as a solvent, a challenging yet highly desirable goal for ynamine synthesis, is also a key trajectory. acs.org

Readily Available Starting Materials: Designing synthetic pathways that utilize inexpensive and readily available starting materials will be crucial for the economic viability of this compound on a larger scale.

Advancement in Asymmetric Catalysis for Enhanced Precision

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of asymmetric catalytic methods for reactions involving this compound is a critical area for future innovation.

Key goals in this area include:

Enantioselective Cycloadditions: Designing chiral catalysts that can control the stereochemical outcome of cycloaddition reactions involving this compound will provide access to enantioenriched heterocyclic compounds. nih.gov

Asymmetric Additions to the Alkyne: Developing catalytic systems for the enantioselective addition of nucleophiles (e.g., carbon, nitrogen, oxygen nucleophiles) to the ynamine triple bond would be a powerful tool for constructing chiral building blocks.

Kinetic Resolution: Exploring the use of chiral catalysts to effect a kinetic resolution of racemic mixtures containing this compound or its derivatives could provide access to enantiomerically pure compounds.

| Catalytic System | Reaction Type | Potential Outcome for this compound |

| Chiral Lewis Acids | [4+2] Cycloaddition | Enantioselective synthesis of cyclohexene (B86901) derivatives |

| Chiral Brønsted Acids | Hydroamination | Asymmetric synthesis of enamines |

| Chiral Transition Metal Complexes (e.g., Rh, Ir, Pd) | C-H Functionalization | Enantioselective synthesis of functionalized alkynes |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating discovery. For this compound, this integrated approach can provide deep mechanistic insights and guide the rational design of new reactions and catalysts.

Future efforts will likely involve:

Mechanistic Elucidation: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and understand the factors controlling reactivity and selectivity. rsc.orgacs.org This can help in predicting the feasibility of new reactions before attempting them in the lab.

Catalyst Design: Computationally screening libraries of chiral ligands and catalysts to identify promising candidates for specific asymmetric transformations, thereby reducing the experimental effort required for catalyst optimization.

Predicting Reactivity: Developing predictive models for the reactivity of this compound with a wide range of substrates, enabling the in silico design of complex synthetic routes.

Discovery of Novel Applications in Interdisciplinary Fields

The unique electronic properties of this compound suggest that its applications could extend beyond traditional organic synthesis into various interdisciplinary fields.

Potential areas for exploration include:

Materials Science: Investigating the incorporation of the this compound motif into polymers and other materials to modulate their electronic, optical, or self-assembly properties. The electron-rich nature of the ynamine could be exploited in the design of novel organic electronic materials.

Chemical Biology: Developing this compound-based probes for bioorthogonal chemistry. The high reactivity of the ynamine could allow for rapid and specific labeling of biomolecules in complex biological systems. acs.org

Medicinal Chemistry: While direct therapeutic applications are speculative, the use of this compound as a versatile building block could facilitate the synthesis of novel drug candidates with complex architectures. Its ability to participate in diverse bond-forming reactions makes it an attractive tool for scaffold diversification in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Diethylhex-1-yn-1-amine, and what key reaction parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example:

- Alkylation : React hex-1-yn-1-amine with diethyl sulfate or ethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–120°C. Monitor progress via TLC or GC-MS .

- Catalytic Methods : Nickel or iridium catalysts (e.g., Ir-NHC complexes) enable selective N-ethylation under milder conditions (35–100°C). Optimize catalyst loading (5–10 mol%) and reduce side reactions by controlling reaction time (<24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- 1H/13C NMR :

- 1H NMR : Expect a triplet at δ ~2.4–2.6 ppm (N-CH₂CH₃), a quintet for the alkyne-adjacent CH₂ (δ ~1.8–2.0 ppm), and a terminal alkyne proton at δ ~1.9–2.1 ppm.

- 13C NMR : The sp-hybridized alkyne carbon appears at δ ~70–80 ppm, while N-bound ethyl carbons resonate at δ ~40–45 ppm (N-CH₂) and δ ~12–15 ppm (CH₃) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazards : Acute toxicity (oral LD₅₀ ~300–500 mg/kg in rodents), skin irritation, and respiratory sensitization. Use fume hoods, nitrile gloves, and sealed containers .

- Spill Management : Absorb with diatomaceous earth, decontaminate with ethanol, and dispose via hazardous waste channels. Avoid watercourses due to aquatic toxicity .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be minimized, and what analytical methods detect byproducts?

- Byproduct Mitigation :

- Over-alkylation : Use controlled stoichiometry (≤2.0 eq ethylating agent) and lower temps (≤80°C) to prevent quaternary ammonium salt formation.

- Alkyne Oligomerization : Add radical inhibitors (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar) .

Q. What strategies resolve discrepancies in reported thermodynamic properties of this compound across different studies?

- Calibration : Cross-validate enthalpy (ΔfH°) and entropy (S°) using bomb calorimetry and differential scanning calorimetry (DSC). For gas-phase data, ensure consistency with NIST-recommended methods (e.g., mass spectrometry for ionization energy) .

- Error Analysis : Compare solvent effects (e.g., DMF vs. toluene) in reaction calorimetry. Discrepancies in ΔrH° >5 kJ/mol suggest incomplete reaction monitoring or impurity interference .

Q. How do steric and electronic effects of the alkyne moiety influence the reactivity of this compound in nucleophilic reactions?

- Steric Effects : The terminal alkyne’s linear geometry reduces steric hindrance, enhancing nucleophilicity at the amine. Compare reactivity with saturated analogs (e.g., hexylamine) in SN2 reactions .

- Electronic Effects : The electron-withdrawing nature of the alkyne decreases amine basicity (pKa ~8.5 vs. ~10.5 for saturated amines). Use Hammett plots to quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.